

Dihydroactinidiolide: A Technical Guide to its Olfactory Properties and Aroma Profile

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Compound of Interest

Compound Name: Dihydroactinidiolide

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Abstract

Dihydroactinidiolide is a naturally occurring volatile terpenoid and a significant contributor to the aroma of numerous plants and food products, including tea, tobacco, and various fruits. Its distinct and complex olfactory profile, characterized by sweet, tea-like, coumarin-like, and fruity notes, has made it a valuable compound in the flavor and fragrance industry. This technical guide provides an in-depth analysis of the olfactory properties, aroma profile, and biosynthetic origins of **dihydroactinidiolide**, supplemented with detailed experimental methodologies for its sensory and chemical analysis.

Olfactory Properties and Aroma Profile

Dihydroactinidiolide possesses a multifaceted aroma profile that is both potent and persistent. Its scent is predominantly characterized by a combination of sweet, tea-like, and coumarin-like notes, with additional underlying fruity and woody characteristics.

Qualitative Aroma Description

The aroma of **dihydroactinidiolide** is consistently described across various studies and organoleptic evaluations with the following key descriptors:

- Primary Notes: Sweet, tea-like, coumarin-like, musky.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Secondary Notes: Fruity (specifically peach and apricot), woody, and slightly herbaceous.[2]

Quantitative Aroma Profile

A quantitative breakdown of the aroma profile of **dihydroactinidiolide** reveals a dominance of fruity and woody characteristics.

Aroma Descriptor	Percentage Contribution
Fruity	74.8%
Woody	25.2%

Source: Compiled from industry sensory panel data.

Odor Threshold

The odor threshold is a critical parameter for understanding the potency of an aroma compound. While a definitive standalone value in water is not readily available in peer-reviewed literature, its contribution to the aroma of complex mixtures, such as black tea, is significant, as indicated by its high Odor Activity Value (OAV). The OAV is a measure of the importance of a compound to the overall aroma and is calculated by dividing the concentration of the compound by its odor threshold in a specific matrix. One study on sun-dried black tea referenced the odor threshold of **dihydroactinidiolide** in water in its supplementary material when calculating its high OAV.[4]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of **dihydroactinidiolide** is essential for its application and analysis.

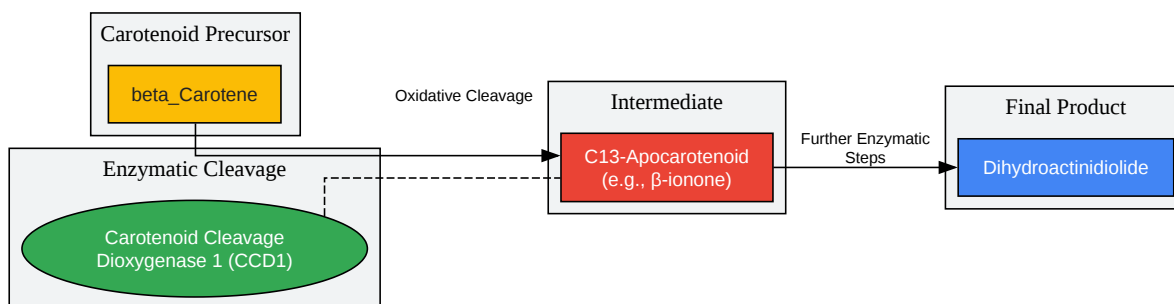
Property	Value	Reference
Chemical Formula	C ₁₁ H ₁₆ O ₂	[5]
Molar Mass	180.24 g/mol	[5]
Appearance	White to pale yellow crystalline solid	
Melting Point	75-77 °C	
Boiling Point	296 °C	
CAS Number	17092-92-1	[5]
Solubility	Soluble in ethanol; sparingly soluble in water.	[6][7]

Natural Occurrence and Biosynthesis

Dihydroactinidiolide is a degradation product of carotenoids, primarily β -carotene.[5] Its formation is a result of enzymatic or photo-oxidative cleavage of the carotenoid backbone.

Biosynthetic Pathway from β -Carotene

The formation of **dihydroactinidiolide** from β -carotene is a multi-step enzymatic process. The key enzymes involved are Carotenoid Cleavage Dioxygenases (CCDs), which catalyze the oxidative cleavage of carotenoids. Specifically, CCD1 is known to cleave the 9,10 and 9',10' double bonds of β -carotene to yield a C13-apocarotenoid, which serves as a precursor to **dihydroactinidiolide**.



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Biosynthesis of **Dihydroactinidiolide** from β -Carotene.

Experimental Protocols

The characterization of the olfactory properties of **dihydroactinidiolide** relies on a combination of sensory evaluation and instrumental analysis.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To quantitatively describe the aroma profile of **dihydroactinidiolide**.

Panel: A panel of 8-12 trained sensory assessors is required. Panelists should be screened for their ability to detect and describe a range of aroma compounds, particularly those with tea-like, fruity, and woody notes.

Methodology:

- **Lexicon Development:** In initial sessions, panelists are presented with a pure sample of **dihydroactinidiolide** (dissolved in an appropriate solvent, such as ethanol, and presented on a smelling strip) and collaboratively develop a lexicon of descriptive terms for its aroma. Reference standards for each descriptor should be provided to calibrate the panel.

- Training: Panelists are trained on the developed lexicon and the use of a rating scale (e.g., a 15-point unstructured line scale anchored with "low intensity" and "high intensity").
- Evaluation: Samples of **dihydroactinidiolide** are presented to the panelists in a controlled environment (odor-free booths with controlled temperature and humidity). Samples should be coded and presented in a randomized order. Panelists independently rate the intensity of each descriptor on the scale.
- Data Analysis: The intensity ratings from each panelist are collected and analyzed using statistical methods (e.g., ANOVA, Principal Component Analysis) to generate a quantitative aroma profile.

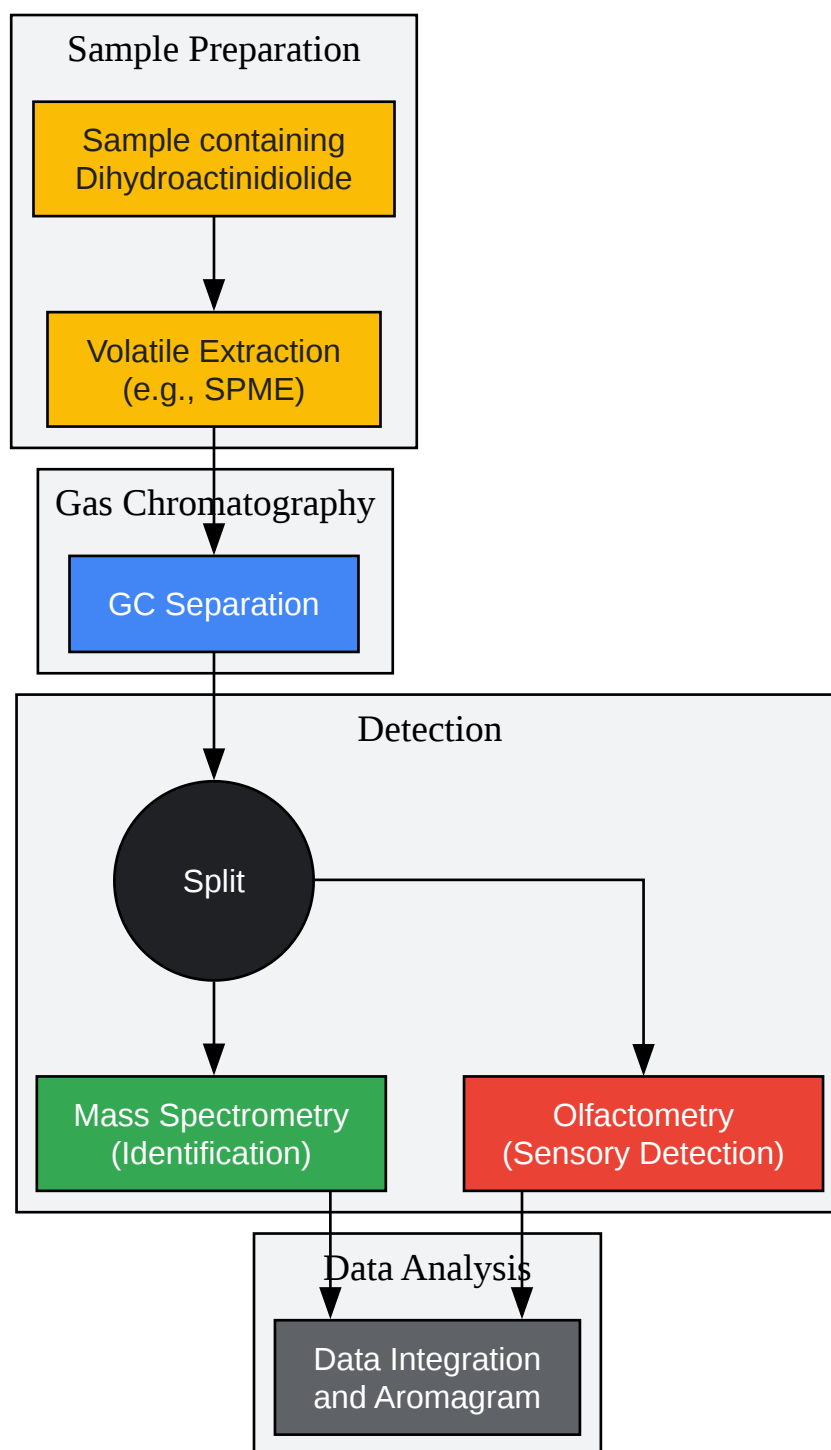
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the odor-active components of a sample containing **dihydroactinidiolide**.

Methodology:

- Sample Preparation: A solution of **dihydroactinidiolide** in a suitable solvent (e.g., dichloromethane) is prepared. For complex matrices like tea, a volatile extract is obtained using methods such as simultaneous distillation-extraction (SDE) or solid-phase microextraction (SPME).
- GC-MS/O System: A gas chromatograph coupled with both a mass spectrometer (MS) and an olfactometry port is used.
- GC Parameters (Example for Tea Analysis):
 - Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Oven Temperature Program: Start at 40°C for 5 min, ramp to 150°C at 4°C/min, then ramp to 230°C at 10°C/min and hold for 5 min.

- Injector: Splitless mode at 250°C.
- Olfactometry: The GC effluent is split between the MS detector and the sniffing port. A trained sensory panelist sniffs the effluent from the olfactometry port and records the retention time, odor descriptor, and intensity of each detected aroma.
- Data Analysis: The data from the MS (compound identification) and the olfactometry panel (odor description and intensity) are combined to create a detailed aromagram, identifying **dihydroactinidiolide** and other odor-active compounds.



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Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.

Applications in Research and Development

The distinct and desirable aroma of **dihydroactinidiolide** makes it a compound of interest in several areas:

- Flavor and Fragrance Industry: It is used as a key component in the formulation of tea, fruit, and tobacco flavors, as well as in fine fragrances to impart warmth and complexity.
- Food Science: Understanding the formation and contribution of **dihydroactinidiolide** in foods like tea can lead to improved processing techniques to enhance aroma.
- Pheromone Research: **Dihydroactinidiolide** has been identified as a component of the queen recognition pheromone in the red fire ant, opening avenues for research in pest management.[5]

Conclusion

Dihydroactinidiolide is a multifaceted aroma compound with a rich and complex olfactory profile. Its origins from carotenoid degradation and its potent sensory impact underscore its importance in the chemistry of natural products. The methodologies outlined in this guide provide a framework for the detailed investigation of its sensory and chemical properties, facilitating its continued study and application in various scientific and industrial fields.

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